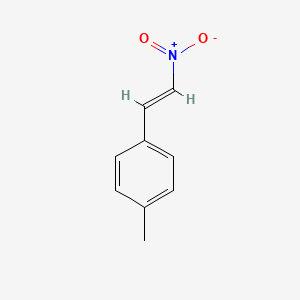

1-Methyl-4-(2-nitrovinyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPNBERPFLONRX-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879770 | |

| Record name | 4-METHYL-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7559-36-6, 5153-68-4 | |

| Record name | NSC145880 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHYL-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methyl-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methyl-4-(2-nitroethenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-(2-nitrovinyl)benzene via the Henry Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-Methyl-4-(2-nitrovinyl)benzene, a valuable intermediate in organic synthesis, through the Henry reaction. The document details the underlying reaction mechanism, presents a comparative analysis of catalytic systems, and offers a detailed experimental protocol for its synthesis from 4-methylbenzaldehyde (p-tolualdehyde) and nitromethane.

Introduction

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] When the resulting β-nitro alcohol contains an α-proton, it can readily undergo dehydration to form a nitroalkene. The synthesis of this compound, also known as 4-methyl-β-nitrostyrene, from p-tolualdehyde and nitromethane is a prominent example of this condensation reaction, often catalyzed by a weak base in an acidic solvent, which facilitates the dehydration step.[3][4] This compound serves as a versatile building block, particularly in the pharmaceutical industry, for the synthesis of more complex molecules.[5]

Reaction Mechanism and Experimental Workflow

The synthesis proceeds in two main stages: a base-catalyzed nitroaldol addition followed by dehydration to yield the final nitroalkene product. The overall process is often conducted as a one-pot synthesis.

Reaction Pathway

The accepted mechanism for the ammonium acetate-catalyzed Henry condensation is as follows:

-

Deprotonation: The base (acetate ion from ammonium acetate) removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. This forms a β-nitro alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the conjugate acid of the base (acetic acid), yielding a β-nitro alcohol.

-

Dehydration: Under the acidic and heated reaction conditions, the β-nitro alcohol readily eliminates a molecule of water to form the conjugated system of this compound.

General Experimental Workflow

The synthesis follows a standard laboratory procedure involving reaction setup, workup, and purification.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst and solvent system is critical for the successful synthesis of β-nitrostyrenes. While various methods exist, the ammonium acetate in acetic acid system is widely cited for its efficiency in promoting the condensation and dehydration in a single step.[3][4]

Table 1: Summary of a General Protocol for para-Substituted β-Nitrostyrenes

| Parameter | Value/Reagent | Molar Equivalent | Reference |

|---|---|---|---|

| Aldehyde | para-Substituted Aldehyde | 1.0 eq | [3] |

| Nitroalkane | Nitromethane | 6.9 eq | [3] |

| Catalyst | Ammonium Acetate | 2.4 eq | [3] |

| Solvent | Acetic Acid | - | [3] |

| Temperature | 100 °C (Reflux) | - | [3] |

| Reaction Time | 6 hours | - | [3] |

| Reported Yield* | 82% | - | [3] |

*Note: Yield reported for the synthesis of (E)-1-chloro-4-(2-nitrovinyl)benzene under these conditions.

Table 2: Reagent Properties

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

|---|---|---|---|

| 4-Methylbenzaldehyde | 120.15 | 1.019 | 204-205 |

| Nitromethane | 61.04 | 1.137 | 101 |

| Ammonium Acetate | 77.08 | 1.17 | 114 (decomposes) |

| Acetic Acid | 60.05 | 1.049 | 118 |

| this compound | 163.17 | - | - |

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of para-substituted β-nitrostyrenes.[3]

Materials and Equipment:

-

Round-bottom flask (50 mL or appropriate size)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

4-Methylbenzaldehyde (p-tolualdehyde)

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (20 mL). To this, add ammonium acetate (2.4 eq) and stir until dissolved.

-

Addition of Reagents: Add nitromethane (6.9 eq) to the solution, followed by 4-methylbenzaldehyde (1.0 eq).

-

Reaction: Heat the mixture to reflux at 100 °C using a heating mantle. Maintain the reflux with vigorous stirring for six hours. The solution will typically turn yellow to orange.

-

Workup - Quenching: After six hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Workup - Extraction: Pour the cooled reaction mixture into a beaker containing a large volume of ice-water (approx. 250 mL) and stir. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude yellow solid.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate mixture as the eluent, to afford the pure this compound.

Safety Precautions:

-

This procedure should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Nitromethane is flammable and toxic.

-

Glacial acetic acid is corrosive. Handle all chemicals with care.

References

Spectroscopic Characterization of (E)-1-Methyl-4-(2-nitrovinyl)benzene: A Technical Guide

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (E)-1-Methyl-4-(2-nitrovinyl)benzene, a compound of interest in organic synthesis and drug development. The following sections detail the experimental protocols for acquiring NMR spectra and present a comprehensive summary of the reported ¹H and ¹³C NMR data.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of (E)-1-Methyl-4-(2-nitrovinyl)benzene is heavily reliant on NMR spectroscopy. The data presented below has been compiled from various studies, providing a clear picture of the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of (E)-1-Methyl-4-(2-nitrovinyl)benzene is characterized by distinct signals corresponding to the aromatic, vinylic, and methyl protons. The data obtained in two common deuterated solvents, chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆), are summarized below.

Table 1: ¹H NMR Data for (E)-1-Methyl-4-(2-nitrovinyl)benzene

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment | Solvent |

| 7.99 | d | 13.6 | 1H | Vinylic H | CDCl₃ |

| 7.57 | d | 13.6 | 1H | Vinylic H | CDCl₃ |

| 7.45 | d | 8.1 | 2H | Aromatic H | CDCl₃ |

| 7.27 | d | 8.1 | 2H | Aromatic H | CDCl₃ |

| 2.41 | s | - | 3H | Methyl H | CDCl₃ |

| 8.17 | d | 13.6 | 1H | Vinylic H | DMSO-d₆ |

| 8.08 | d | 13.6 | 1H | Vinylic H | DMSO-d₆ |

| 7.74 | d | 8.0 | 2H | Aromatic H | DMSO-d₆ |

| 7.29 | d | 8.0 | 2H | Aromatic H | DMSO-d₆ |

| 2.36 | s | - | 3H | Methyl H | DMSO-d₆ |

Data sourced from multiple references.[1][2]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The following table summarizes the chemical shifts for each carbon atom in (E)-1-Methyl-4-(2-nitrovinyl)benzene, as reported in DMSO-d₆.[2]

Table 2: ¹³C NMR Data for (E)-1-Methyl-4-(2-nitrovinyl)benzene in DMSO-d₆

| Chemical Shift (δ) (ppm) | Assignment |

| 139.8 | Vinylic =CH |

| 137.7 | Vinylic =CH |

| 130.32 | 2 x Aromatic CH |

| 130.28 | 2 x Aromatic CH |

| 128.0 | Aromatic Cipso |

| 21.6 | Methyl CH₃ |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of NMR spectra, based on standard laboratory practices.[3]

Sample Preparation

-

Dissolution: Weigh approximately 5-10 mg of the solid (E)-1-Methyl-4-(2-nitrovinyl)benzene.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[1][3]

-

Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts, and a relaxation delay to allow for full magnetization recovery between pulses.

-

¹³C NMR Acquisition: The carbon spectrum is typically acquired with complete proton decoupling to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. This is followed by phase correction, baseline correction, and integration of the signals. The chemical shifts are referenced to the internal standard (TMS).

Workflow for Spectroscopic Characterization

The logical flow from sample preparation to final data analysis in NMR spectroscopy is a critical aspect of structural elucidation. The following diagram illustrates this general workflow.

Caption: General workflow for NMR spectroscopic characterization.

References

An In-depth Technical Guide to trans-4-Methyl-β-nitrostyrene: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Methyl-β-nitrostyrene is a substituted nitrostyrene compound that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a nitro group conjugated with a double bond attached to a p-tolyl group, makes it a valuable precursor for the synthesis of various pharmaceuticals and fine chemicals. Notably, nitrostyrenes are well-documented precursors in the preparation of phenethylamines, a class of compounds with significant biological and medicinal applications. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of the known biological activities of related compounds.

Physical and Chemical Properties

The physical and chemical properties of trans-4-methyl-β-nitrostyrene are summarized in the tables below, providing a consolidated reference for laboratory use.

General Properties

| Property | Value | Reference |

| Chemical Name | trans-4-Methyl-β-nitrostyrene | [1] |

| Synonyms | (E)-1-methyl-4-(2-nitrovinyl)benzene, p-Methyl-β-nitrostyrene | [1] |

| CAS Number | 5153-68-4 | [2] |

| Molecular Formula | C₉H₉NO₂ | [2] |

| Molecular Weight | 163.17 g/mol | [2] |

| Appearance | Yellow crystalline powder | [3] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 100-106 °C | [3] |

| Boiling Point | 319 °C (estimated) | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [3] |

| Stability | Stable under recommended storage conditions. | [3] |

| Storage | Store in a cool, dry, and well-ventilated place, away from direct sunlight and strong oxidizing agents. Recommended storage temperature: 2-8°C. | [3] |

Experimental Protocols

Synthesis of trans-4-Methyl-β-nitrostyrene via the Henry Reaction

The most common and effective method for the synthesis of β-nitrostyrenes is the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of an aromatic aldehyde with a nitroalkane catalyzed by a base.[3] The initial product, a β-nitro alcohol, is subsequently dehydrated to yield the nitrostyrene.

Conventional Heating Method:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-methylbenzaldehyde (1 equivalent) in nitromethane (acting as both reactant and solvent, typically in 10-fold excess).[4]

-

Catalyst Addition: Add ammonium acetate (0.24 equivalents) to the solution.[4]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Reduce the solvent volume using a rotary evaporator. Dilute the residue with water and extract the product with an organic solvent such as diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield yellow crystals of trans-4-methyl-β-nitrostyrene.

Microwave-Assisted Method:

-

Reactant Preparation: In a microwave-safe vial, dissolve 4-methylbenzaldehyde (1 equivalent) and ammonium acetate (0.27 equivalents) in nitromethane.[5]

-

Reaction: Place the vial in a microwave reactor and heat to a set temperature (e.g., 150°C) for a short duration (e.g., 5 minutes).[5] Monitor the reaction by TLC.[5]

-

Workup and Purification: Follow the same workup and purification procedure as the conventional heating method.[5]

Purification and Characterization

Purification:

-

Recrystallization: The crude product is typically purified by recrystallization from hot ethanol or isopropanol.[3][5] The solid is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form crystals, which are then collected by filtration.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of trans-β-nitrostyrene typically shows two doublets for the vinylic protons with a large coupling constant (J > 12 Hz), confirming the trans configuration.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a sample as a KBr pellet or a Nujol mull.[6] For a KBr pellet, a small amount of the solid sample is finely ground with dry KBr and pressed into a transparent disk. For a Nujol mull, the solid is ground with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[6]

-

Analysis: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the C=C double bond of the alkene.

-

-

Melting Point Determination: The melting point of the purified product should be determined and compared with the literature value to assess its purity.

Reactivity and Applications

The primary application of trans-4-methyl-β-nitrostyrene is as an intermediate in organic synthesis. The electron-withdrawing nitro group makes the double bond susceptible to nucleophilic attack, and the nitro group itself can be reduced to an amine.

Reduction to 2-(4-methylphenyl)ethanamine

A key reaction of β-nitrostyrenes is their reduction to the corresponding phenethylamines.[7]

Experimental Protocol for Reduction:

-

Reactant Preparation: In a suitable solvent (e.g., a mixture of isopropanol and water), suspend sodium borohydride (NaBH₄).[7] Add the trans-4-methyl-β-nitrostyrene in small portions to this suspension.[7]

-

Catalyst Addition: Add a solution of a transition metal salt, such as copper(II) chloride (CuCl₂), dropwise.[7]

-

Reaction: The reaction is often exothermic and may require cooling. It can also be heated to reflux to ensure completion.[7] Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, cool the mixture and quench it by carefully adding an acid or base.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. The resulting amine can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Biological Activity

While specific signaling pathways for trans-4-methyl-β-nitrostyrene are not extensively documented in the available literature, the broader class of β-nitrostyrene derivatives has been investigated for various biological activities.

-

Anticancer Activity: Several β-nitrostyrene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8] For instance, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene has been shown to induce apoptosis in colorectal cancer cells through a mechanism involving the generation of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction, which is mediated by the MEK/ERK signaling pathway.[8] Another derivative, 3,4-methylenedioxy-β-nitrostyrene, has been found to inhibit the adhesion and migration of triple-negative breast cancer cells.[9]

-

Antimicrobial Activity: β-Nitrostyrene compounds have also been reported to possess antibacterial and antifungal properties.[10][11] Their mechanism of action is thought to involve the electrophilic nature of the nitroalkene moiety, which can react with nucleophilic residues in essential enzymes.[10]

-

Enzyme Inhibition: Some β-nitrostyrene derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs), which are involved in various cellular signaling pathways.[11]

It is important to note that the biological activity is highly dependent on the specific substitution pattern on the aromatic ring and the β-carbon. Further research is needed to elucidate the specific biological roles and mechanisms of action of trans-4-methyl-β-nitrostyrene.

Visualizations

The following diagrams illustrate the key chemical processes discussed in this guide.

Caption: General mechanism of the Henry reaction for the synthesis of trans-4-methyl-β-nitrostyrene.

Caption: A typical experimental workflow for the synthesis of trans-4-methyl-β-nitrostyrene.

Caption: Reduction of trans-4-methyl-β-nitrostyrene to the corresponding phenethylamine.

References

- 1. trans-4-Methyl-beta-nitrostyrene | C9H9NO2 | CID 674135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Formation of 1-Methyl-4-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-4-(2-nitrovinyl)benzene, a valuable intermediate in organic synthesis. The document details the core reaction mechanism, provides a detailed experimental protocol, and presents quantitative data for the synthesis.

Core Synthesis: The Henry-Knoevenagel Condensation

The most common and effective method for synthesizing this compound is the Henry-Knoevenagel condensation, also known as the Henry or nitroaldol reaction.[1][2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde, in this case, 4-methylbenzaldehyde, with a nitroalkane, typically nitromethane.[1][3] The reaction proceeds in two key stages: a nitroaldol addition to form a β-nitro alcohol intermediate, followed by dehydration to yield the final product, this compound.[4][5] The choice of catalyst and reaction conditions plays a crucial role in the efficiency and yield of the synthesis.[6]

Reaction Mechanism

The formation of this compound via the Henry reaction begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde, leading to the formation of a β-nitro alkoxide intermediate. Subsequent protonation of this intermediate yields the nitroaldol adduct. The final step is the elimination of a water molecule (dehydration), often facilitated by the reaction conditions, to form the conjugated system of this compound.[4]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound and related nitrostyrenes, providing a comparative overview of different reaction conditions and their outcomes.

| Aldehyde | Nitroalkane | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Methylbenzaldehyde | Nitromethane | Ammonium Acetate | Acetic Acid | 100 (Reflux) | 6 | 78 | [7] |

| Benzaldehyde | Nitromethane | Sodium Hydroxide | Methanol | 10-15 | - | 80-83 | [1] |

| 4-Nitrobenzaldehyde | Nitromethane | Imidazole | Solvent-free (grinding) | Room Temp. | 3 | 85 | [8] |

| 4-Chlorobenzaldehyde | Nitromethane | Ammonium Acetate | Acetic Acid | 100 (Reflux) | 6 | 82 | [7] |

| 4-Methoxybenzaldehyde | Nitromethane | Ammonium Acetate | Acetic Acid | 100 (Reflux) | 6 | 75 | [7] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on a general procedure for para-substituted β-nitrostyrenes.[7]

Materials:

-

4-Methylbenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH) solution (2M)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring plate and stir bar

-

Separatory funnel

-

Beakers

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ammonium acetate (2.4 equivalents) in glacial acetic acid (20 mL).

-

Addition of Reactants: To the solution, add nitromethane (6.9 equivalents) followed by 4-methylbenzaldehyde (1 equivalent).

-

Reflux: Attach a reflux condenser and heat the mixture to 100°C. Maintain the reflux for six hours.

-

Cooling and Stirring: After six hours, cool the reaction mixture to room temperature and stir overnight.

-

Work-up: Pour the resulting solution into ice water. Adjust the pH to 7 with a 2M NaOH solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate it using a rotary evaporator to obtain a yellow solid. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

In-Depth Technical Guide: Stability and Storage of 1-Methyl-4-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methyl-4-(2-nitrovinyl)benzene, a key intermediate in various synthetic applications. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and reactivity in research and development settings.

Overview of Chemical Stability

This compound, also known as trans-4-methyl-β-nitrostyrene, is a solid crystalline compound. Its stability is influenced by several environmental factors, primarily temperature, light, and air. The presence of the nitrovinyl group conjugated with the aromatic ring makes the molecule susceptible to certain degradation pathways. The trans isomer is generally considered the more thermodynamically stable form.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2°C to 8°C)[1] | To minimize thermal degradation and potential polymerization. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | The compound is noted to be air-sensitive; an inert atmosphere prevents oxidation. |

| Container | Tightly closed in a dry and well-ventilated place[1] | To prevent exposure to moisture and atmospheric contaminants. |

| Light Exposure | Store in a cool, dark place | To prevent potential photodegradation and isomerization. |

| Chemical Incompatibility | Keep away from strong oxidizing agents[1] | To avoid vigorous and potentially hazardous reactions. |

Physicochemical Properties Relevant to Stability

Understanding the fundamental physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 102-104 °C |

| Solubility | Sparingly soluble in water (0.070 g/L at 25°C)[1] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related β-nitrostyrenes, several potential degradation routes can be postulated. These include photodimerization, photoisomerization, and polymerization, particularly under exposure to light and heat. The nitro group can also be susceptible to reduction.

Below is a logical diagram illustrating the general factors that can influence the stability of this compound and lead to its degradation.

Experimental Protocols for Stability Assessment

General Forced Degradation Protocol

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 N HCl)

-

Bases (e.g., 0.1 N NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC with a suitable detector (e.g., UV-Vis)

Methodology:

-

Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature.

-

Thermal Degradation: Store the stock solution and solid compound at an elevated temperature (e.g., 60°C) in a calibrated oven.

-

Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method to determine the amount of the parent compound remaining and to profile any degradation products.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure its quality and suitability for research and development purposes. Adherence to the recommended storage conditions, including refrigeration, storage under an inert atmosphere, and protection from light, is essential. While specific degradation pathways are not fully elucidated in the literature, understanding the potential for thermal, photolytic, and oxidative degradation allows for the implementation of appropriate handling and storage protocols. The provided experimental framework for forced degradation studies can serve as a valuable tool for researchers to further investigate the stability profile of this important chemical intermediate.

References

Health and Safety Precautions for 1-Methyl-4-(2-nitrovinyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling of 1-Methyl-4-(2-nitrovinyl)benzene (also known as trans-4-Methyl-β-nitrostyrene). Due to the limited specific toxicological data for this compound, this guide incorporates information from the closely related and well-studied compound, β-nitrostyrene, to provide a thorough assessment of potential hazards. All personnel handling this chemical should be adequately trained and familiar with the information presented herein.

Chemical and Physical Properties

Proper handling of any chemical substance begins with a clear understanding of its physical and chemical properties. These properties for this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 102-104 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

| InChI Key | JSPNBERPFLONRX-VOTSOKGWSA-N | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.

| Hazard Class | Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Pictogram: GHS07 (Exclamation Mark)

Toxicological Information

Symptoms of exposure to β-nitrostyrene may include irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[3][4] It can also cause tearing of the eyes (lachrymation).[3][4] Other potential symptoms include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[3][4]

| Toxicity Data for β-nitrostyrene | Value | Species |

| Intraperitoneal LDLo (Lowest published lethal dose) | 33 mg/kg | Mouse |

Handling and Storage

Safe handling and storage practices are paramount to minimizing exposure risks in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the solid form where dust generation is possible.[1]

-

Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

The recommended storage temperature is between 2-8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

A clear and practiced spill response plan is essential for mitigating the risks of an accidental release.

Emergency Spill Response Workflow

Caption: Workflow for handling a chemical spill.

Experimental Protocols

The following are general experimental procedures adapted from the synthesis of nitrostyrenes, which provide context for handling this class of compounds in a laboratory setting. These are not exhaustive and should be adapted based on a specific risk assessment for each experiment.

General Handling of Solid this compound

-

Preparation: Before handling, ensure the work area in the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of solid this compound to the container using a clean spatula. Avoid creating dust.

-

Dissolution: If dissolving the solid, add the solvent to the container with the solid. Gently swirl or stir the mixture until the solid is fully dissolved. If heating is required, use a controlled heating source such as a heating mantle or a water bath.

Recrystallization for Purification

This procedure is based on the purification of β-nitrostyrene and is likely applicable to this compound.

-

Dissolution: In a fume hood, dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form. The cooling can be further aided by placing the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Disposal Considerations

All waste containing this compound, including contaminated absorbent materials from spills and experimental residues, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. A thorough risk assessment should be conducted before any work with this compound is initiated.

References

Spectroscopic and Mechanistic Insights into CAS 5153-68-4: A Technical Guide for Researchers

An In-depth Analysis of trans-4-Methyl-β-nitrostyrene for Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound identified by CAS number 5153-68-4, chemically known as trans-4-methyl-β-nitrostyrene. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed chemical and potential biological characteristics of this molecule. The guide presents a compilation of spectroscopic data, detailed experimental methodologies for data acquisition, and a visualization of a relevant biological signaling pathway.

Chemical Identity

| Identifier | Value |

| CAS Number | 5153-68-4 |

| Chemical Name | trans-4-Methyl-β-nitrostyrene |

| IUPAC Name | 1-methyl-4-[(E)-2-nitroethenyl]benzene |

| Molecular Formula | C₉H₉NO₂[1] |

| Molecular Weight | 163.17 g/mol [1] |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 102-104 °C |

Spectroscopic Data

A summary of the available spectroscopic data for trans-4-methyl-β-nitrostyrene is presented below. These data are crucial for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.94 | d | 1H | Vinyl H |

| ~7.56 | d | 1H | Vinyl H |

| ~7.48 | d | 2H | Aromatic H (ortho to vinyl group) |

| ~7.41 | d | 2H | Aromatic H (ortho to methyl group) |

| ~2.40 | s | 3H | Methyl H |

Note: The chemical shifts are approximate and based on data for structurally similar compounds. The exact values may vary depending on the experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~138.3 | Aromatic C (quaternary, attached to vinyl group) |

| ~137.8 | Vinyl C |

| ~137.5 | Vinyl C |

| ~130.4 | Aromatic CH |

| ~129.8 | Aromatic CH |

| ~128.6 | Aromatic C (quaternary, attached to methyl group) |

| ~21.5 | Methyl C |

Note: The chemical shifts are approximate and based on data for structurally similar compounds. The exact values may vary depending on the experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic and vinyl) |

| ~2950-2850 | Medium | C-H stretch (methyl) |

| ~1640 | Strong | C=C stretch (alkene) |

| ~1600, 1495 | Medium-Strong | C=C stretch (aromatic) |

| ~1520 | Strong | N-O asymmetric stretch (nitro group) |

| ~1340 | Strong | N-O symmetric stretch (nitro group) |

| ~970 | Strong | =C-H bend (trans alkene) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 163 | High | [M]⁺ (Molecular ion) |

| 117 | High | [M - NO₂]⁺ |

| 116 | High | [M - HNO₂]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

A solid sample of trans-4-methyl-β-nitrostyrene (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then filtered through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition:

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. The instrument is locked to the deuterium signal of the CDCl₃ solvent. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of finely ground trans-4-methyl-β-nitrostyrene is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr.

Mass Spectrometry

Instrumentation and Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry):

A dilute solution of trans-4-methyl-β-nitrostyrene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities. Upon elution from the GC column, the compound enters the ion source of the mass spectrometer, where it is ionized by electron impact (typically at 70 eV). The resulting positively charged fragments are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Biological Activity and Signaling Pathway

Preliminary evidence suggests that trans-4-methyl-β-nitrostyrene may exhibit biological activity by modulating cellular signaling pathways. Specifically, it has been implicated in the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The precise mechanism of activation by this specific compound is not yet fully elucidated. However, a generalized workflow for the activation of the EGFR pathway by a small molecule ligand is depicted below.

Caption: Generalized EGFR signaling pathway activation by a small molecule.

This guide provides a foundational understanding of the spectroscopic characteristics of trans-4-methyl-β-nitrostyrene (CAS 5153-68-4) and a framework for its potential biological activity. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

An In-depth Technical Guide to the Reactions of 1-Methyl-4-(2-nitrovinyl)benzene

Introduction

1-Methyl-4-(2-nitrovinyl)benzene, also known as trans-4-methyl-β-nitrostyrene, is an organic compound with the chemical formula C₉H₉NO₂.[1] Its structure features a benzene ring substituted with a para-methyl group and a trans-nitrovinyl group.[1] The presence of the electron-withdrawing nitro group in conjugation with the aromatic ring and the vinyl double bond makes this molecule a versatile building block in organic synthesis.[1] This guide provides a comprehensive review of the known reactions involving this compound, detailing reaction types, experimental protocols, and quantitative data for researchers in organic chemistry and drug development.

Chemical and Physical Properties

-

Molecular Formula: C₉H₉NO₂[2]

-

Molecular Weight: 163.17 g/mol

-

Appearance: White to light yellow solid/powder.[3]

-

Melting Point: 102-104 °C

-

CAS Number: 5153-68-4[2]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Henry reaction (nitroaldol condensation), which involves the base-catalyzed condensation of 4-methylbenzaldehyde with nitromethane, followed by dehydration.[1]

General Synthesis Workflow

References

An In-depth Technical Guide to the Discovery and Synthesis of 1-Methyl-4-(2-nitrovinyl)benzene

This technical guide provides a comprehensive overview of the historical context and synthetic methodologies for 1-Methyl-4-(2-nitrovinyl)benzene, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

This compound, also known as trans-4-methyl-β-nitrostyrene, is an organic compound with the chemical formula C₉H₉NO₂. Its structure features a benzene ring substituted with a methyl group and a nitrovinyl group at the para positions. This compound serves as a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group makes the vinyl double bond susceptible to nucleophilic attack, enabling a variety of chemical transformations.

Historical Context of Synthesis

The synthesis of this compound is deeply rooted in the development of classical carbon-carbon bond-forming reactions of the late 19th century. The most prominent and widely employed method for the preparation of β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction.[1][2]

Discovered by the Belgian chemist Louis Henry in 1895, the Henry reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1][2] The initial product is a β-nitro alcohol, which can be subsequently dehydrated to yield a nitroalkene.[1][2] This reaction's adaptability and efficiency have made it the cornerstone for the synthesis of a wide array of nitrostyrene derivatives, including this compound.

Another relevant historical reaction is the Knoevenagel condensation, discovered by Emil Knoevenagel in 1894. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a weak base.[3][4] While the Henry reaction specifically utilizes nitroalkanes, the Knoevenagel condensation is a broader class of reactions that laid the groundwork for various condensation strategies in organic synthesis.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound. The following sections detail the most common and effective methods.

Henry Reaction (Nitroaldol Condensation)

The Henry reaction is the most prevalent method for synthesizing this compound. It involves the condensation of 4-methylbenzaldehyde with nitromethane in the presence of a base, followed by dehydration of the intermediate nitroaldol.

Reaction Scheme:

This procedure utilizes ammonium acetate as a catalyst in acetic acid.

-

Reagents:

-

4-methylbenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Acetic acid

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Ice

-

-

Procedure:

-

To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 4-methylbenzaldehyde (1 equivalent).

-

Reflux the mixture for six hours at 100°C.

-

Cool the reaction mixture to room temperature and stir overnight.

-

Pour the resulting solution into ice water and adjust the pH to 7 with a 2M aqueous solution of sodium hydroxide.

-

Extract the aqueous layer three times with 50 mL of ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a yellow solid.

-

The crude product can be further purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

-

-

Quantitative Data:

This classic procedure employs a strong base, sodium hydroxide, at low temperatures.

-

Reagents:

-

4-methylbenzaldehyde

-

Nitromethane

-

Methanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Ice

-

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a thermometer, combine 4-methylbenzaldehyde, nitromethane, and methanol.

-

Cool the mixture in an ice-salt bath.

-

Slowly add a pre-cooled solution of sodium hydroxide, maintaining the reaction temperature between 10-15°C. A precipitate will form.

-

After the addition is complete, stir for an additional 15 minutes.

-

Add ice water to dissolve the precipitate, forming a clear solution.

-

Slowly pour the alkaline solution into a stirred solution of hydrochloric acid. A pale yellow crystalline product will precipitate.

-

Filter the solid by suction and wash with water until chloride-free.

-

The crude product can be purified by recrystallization from hot ethanol.

-

One-Pot Nitration of 4-Methylstyrene

An alternative approach involves the direct nitration of 4-methylstyrene in a one-pot procedure promoted by copper(II) tetrafluoroborate and iodine.[6]

Reaction Scheme:

-

Reagents:

-

4-methylstyrene

-

Copper(II) oxide (CuO)

-

35% aqueous Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Iodine (I₂)

-

Acetonitrile

-

Dichloromethane (CH₂Cl₂)

-

5% aqueous sodium thiosulfate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Prepare a solution of copper(II) tetrafluoroborate by reacting copper(II) oxide (4 mmol) with 35% aqueous tetrafluoroboric acid (8 mmol).

-

To this solution, add acetonitrile (20 mL) and sodium nitrite (24 mmol).

-

Stir the mixture for 2 minutes, then add iodine (6 mmol) and 4-methylstyrene (20 mmol).

-

Stir the reaction mixture at room temperature for 7 hours.

-

Add water (25 mL) and filter off the precipitated copper(I) iodide.

-

Extract the filtrate with dichloromethane (3 x 25 mL).

-

Wash the combined organic layers with 5% aqueous sodium thiosulfate (25 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane:diethyl ether, 9:1).

-

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | [7] |

| Molecular Weight | 163.17 g/mol | [7] |

| Appearance | Yellow solid | [5] |

| Melting Point | 102-104 °C | [7] |

| Purity | >98% | [7] |

| Solubility in Water | Sparingly soluble (0.070 g/L at 25°C) | [8] |

Experimental Workflows (Graphviz Diagrams)

Caption: Experimental workflow for the synthesis of this compound via the Henry reaction using ammonium acetate.

Caption: Experimental workflow for the one-pot synthesis of this compound from 4-methylstyrene.

Conclusion

This compound is a readily accessible synthetic intermediate, primarily prepared through the well-established Henry reaction of 4-methylbenzaldehyde and nitromethane. Variations in catalysts and reaction conditions allow for optimization of the synthesis. Additionally, alternative methods such as the one-pot nitration of 4-methylstyrene provide a different synthetic approach. The protocols and data presented in this guide offer a comprehensive resource for the synthesis and characterization of this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. investigacion.unirioja.es [investigacion.unirioja.es]

- 7. trans-4-Methyl-b-nitrostyrene 98 5153-68-4 [sigmaaldrich.com]

- 8. fishersci.ie [fishersci.ie]

Methodological & Application

Application Notes: 1-Methyl-4-(2-nitrovinyl)benzene in Michael Addition Reactions

Introduction

1-Methyl-4-(2-nitrovinyl)benzene, also known as trans-4-methyl-β-nitrostyrene, is a versatile organic compound that serves as an excellent Michael acceptor in organic synthesis.[1][2][3] Its structure features a benzene ring substituted with a methyl group and a conjugated nitrovinyl group. The potent electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in Michael addition reactions to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of synthetic chemistry.[4][5] The resulting adducts are valuable intermediates, particularly in the development of pharmaceuticals and functional materials, as the nitro group can be readily transformed into other functional groups, such as amines, providing access to a wide range of complex molecules like γ-amino compounds.[6][7]

Mechanism of Michael Addition

The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene.[4] The reaction is typically thermodynamically controlled and proceeds via a resonance-stabilized intermediate. The general mechanism involves the attack of a "soft" nucleophile (e.g., an enolate, amine, or thiol) on the β-carbon of the nitrovinyl group. This leads to the formation of a nitronate intermediate, which is subsequently protonated to yield the final adduct.

Caption: Mechanism of the Michael addition of a nucleophile to this compound.

Applications in Asymmetric Synthesis

The conjugate addition to nitroalkenes is a powerful tool for creating stereocenters. Asymmetric Michael additions, employing chiral catalysts, allow for the synthesis of enantiomerically enriched products, which is critical in drug development. Both organocatalysts and metal-based catalysts have been successfully employed.

-

Organocatalysis : Chiral thiourea derivatives, prolinol ethers, and peptides have proven effective in catalyzing the addition of nucleophiles like ketones, aldehydes, and nitroalkanes to nitroalkenes with high enantioselectivity.[6][8][9] For instance, a bifunctional thiourea organocatalyst can activate the nitroalkene through hydrogen bonding while a primary amine moiety on the catalyst forms an enamine with a ketone donor, facilitating a highly stereoselective reaction.[8]

-

Metal Catalysis : Chiral metal complexes, such as those involving zinc, can catalyze the asymmetric addition of nitroalkanes to nitroalkenes, yielding 1,3-dinitro compounds with high diastereoselectivity and enantioselectivity (up to 95% ee).[10] Dinuclear zinc catalysts have also been shown to promote the addition of vinylogous nucleophiles to nitroalkenes effectively.[11][12]

Quantitative Data Summary

The following table summarizes representative results for Michael addition reactions to substituted nitroalkenes, demonstrating the versatility of the reaction with various nucleophiles and catalysts. While not all examples use this compound specifically, the data for trans-β-nitrostyrene and its derivatives are highly indicative of the expected reactivity and selectivity.

| Michael Acceptor | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) / dr | Ref. |

| trans-β-nitrostyrene | Cyclohexanone | (R,R)-DPEN-Thiourea (10) | Water | 5 | 99 | 99 (syn) | [8] |

| trans-β-nitrostyrene | 2(5H)-furanone | (S,S)-Bis-ProPhenol-Zn (10) | Toluene | 48 | 81 | 96 (17:1) | [11][12] |

| trans-β-nitrostyrene | Nitroethane | Bis(thiazoline)-Zn (20) | Neat | 120 | 44 | 69 (11:1) | [10] |

| trans-β-nitrostyrene | 2-Nitropropane | DMAP-Thiourea (2) | Toluene | 48 | 84 | 95 | [6] |

| 1-Bromo-4-(2-nitrovinyl)benzene | Propanal | Diphenylprolinol silyl ether (5) | Toluene | 24 | 98 | 99 (96:4) | [9] |

Experimental Protocols

Protocol 1: Organocatalyzed Michael Addition of a Ketone

This protocol is a general procedure adapted from the organocatalyzed addition of cyclohexanone to nitrostyrenes.[8]

Caption: General workflow for a Michael addition experiment.

Materials:

-

This compound (1.0 equiv)

-

Cyclohexanone (10 equiv)

-

(R,R)-DPEN-based thiourea catalyst (0.1 equiv)

-

Solvent (e.g., Water or Toluene)

-

Ethyl acetate (for extraction)

-

Saturated aq. NH4Cl or dilute HCl (for quenching)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

To a round-bottom flask, add the chiral thiourea catalyst (0.02 mmol, 0.1 equiv) and this compound (0.20 mmol, 1.0 equiv).

-

Add the solvent (e.g., 1.0 mL of water) and stir the mixture at room temperature.[8]

-

Add cyclohexanone (2.0 mmol, 10 equiv) to the mixture.

-

Stir the reaction vigorously at room temperature for the required time (typically 5-24 hours), monitoring its progress by Thin Layer Chromatography (TLC).

-

Once the starting nitroalkene is consumed, quench the reaction by adding dilute aqueous HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Michael adduct.

-

Characterize the product using ¹H NMR, ¹³C NMR, and HRMS. Determine stereoselectivity using chiral HPLC if applicable.

Synthetic Utility and Further Transformations

The Michael adducts derived from this compound are synthetically versatile. The nitro group is a key functional handle that can be readily converted into other groups, most notably an amine, which is a common moiety in bioactive molecules.

Caption: Synthetic pathway from Michael acceptor to pharmaceutical intermediates.

The reduction of the nitro group to a primary amine is a common and high-yielding transformation. This can be achieved using various methods, including:

-

Catalytic hydrogenation (e.g., H₂, Pd/C in methanol).[12]

-

Metal-acid systems (e.g., Zn, Fe, or Sn in acidic media).

-

Transfer hydrogenation (e.g., using ammonium formate).

The resulting γ-amino compounds are precursors to a wide array of biologically active molecules, including γ-aminobutyric acid (GABA) analogues, which have applications in treating neurodegenerative disorders.[7]

Safety Precautions

This compound, like other aromatic nitro compounds, should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- 1. Buy this compound | 7559-36-6 [smolecule.com]

- 2. (E)-1-Methyl-4-(2-nitrovinyl)benzene | 5153-68-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. (E)-1-Methyl-4-(2-nitrovinyl)benzene | CymitQuimica [cymitquimica.com]

- 4. Michael Addition [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes | MDPI [mdpi.com]

- 9. ethz.ch [ethz.ch]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reduction of 1-Methyl-4-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical reduction of the nitro group in 1-Methyl-4-(2-nitrovinyl)benzene to synthesize 4-methylphenethylamine. This transformation is a key step in the synthesis of various compounds of interest in medicinal chemistry and drug development. The protocols outlined below cover a range of common reducing agents and methodologies, offering flexibility based on available laboratory resources and desired reaction outcomes.

Introduction

The reduction of β-nitrostyrenes, such as this compound, is a fundamental transformation in organic synthesis, yielding valuable phenethylamine derivatives.[1] These products serve as crucial building blocks for a wide array of pharmacologically active molecules. The choice of reducing agent is critical as it influences the reaction's efficiency, selectivity, and scalability. This document details several reliable methods for this reduction, including the use of complex metal hydrides, catalytic hydrogenation, and metal-acid systems.

Synthesis of Starting Material: this compound

The precursor, this compound, is typically synthesized via a Henry-Knoevenagel condensation reaction between 4-methylbenzaldehyde and nitromethane.[2]

Experimental Protocol: Henry-Knoevenagel Condensation

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylbenzaldehyde (1.0 eq), nitromethane (1.5 eq), and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, for example, ammonium acetate (0.25-0.3 eq).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is typically isolated by pouring the mixture into cold water, which induces precipitation. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield yellow crystals.

Reduction Methodologies

The following section details various protocols for the reduction of this compound to 4-methylphenethylamine. A comparative summary of the quantitative data for these methods is provided in Table 1.

Method 1: Reduction with Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)

Red-Al is a powerful reducing agent capable of smoothly reducing β-nitrostyrenes to the corresponding phenethylamines.[3]

Experimental Protocol:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a solution of this compound (1 mmol) in dry benzene.

-

Reagent Addition: Add this solution at room temperature to a solution of Red-Al (8-10 mmol) in benzene.

-

Reaction Conditions: Heat the reaction mixture under reflux for 2-17 hours.

-

Quenching and Work-up: After cooling, the reaction is carefully hydrolyzed with water.

-

Isolation: The resulting mixture is filtered, and the organic layer is separated. The solvent is evaporated, and the free amine can be isolated by vacuum distillation.[3]

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent and widely used reducing agent for the conversion of nitrostyrenes to phenethylamines.[4] This method is particularly effective for non-phenolic substrates.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, prepare a stirred suspension of LiAlH₄ (a 20% excess of the amount required for the reduction of both the double bond and the nitro group) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Substrate Addition: Add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension. For larger scale reactions, a Soxhlet extractor can be used for slow and continuous addition.[4]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed. The reaction progress can be monitored by TLC.

-

Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Isolation: The resulting granular precipitate is filtered off and washed with ether. The combined organic filtrates are dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or by conversion to a hydrochloride salt.

Method 3: Reduction with Sodium Borohydride and Copper(II) Chloride (NaBH₄/CuCl₂)

This one-pot method offers a milder and more convenient alternative to LiAlH₄, with high yields and short reaction times.[5][6]

Experimental Protocol:

-

Reaction Setup: To a stirring suspension of sodium borohydride (7.5 equivalents) in a 2:1 mixture of 2-propanol and water, add this compound (1 equivalent) in small portions.

-

Catalyst Addition: Add a catalytic amount of copper(II) chloride (e.g., as a freshly prepared 2M solution).

-

Reaction Conditions: Reflux the reaction mixture at 80°C for 10-30 minutes, monitoring by TLC.[7]

-

Work-up: After cooling to room temperature, add a 35% solution of NaOH with stirring.

-

Isolation: Extract the product with a suitable organic solvent. The combined organic extracts are dried, filtered, and the product is typically isolated as its hydrochloride salt by the addition of HCl in an appropriate solvent like dioxane.[7]

Method 4: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitro compounds. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.

Protocol A: Using Palladium on Carbon (Pd/C)

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol. Add 10% Pd/C catalyst (typically 5-10% by weight of the substrate). For substrates with poor solubility, a co-solvent or an acidic medium (e.g., methanol and 1N HCl) can be used.[8]

-

Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).[9]

-

Reaction Conditions: Stir the reaction vigorously at room temperature until the calculated amount of hydrogen is consumed.

-

Work-up and Isolation: After the reaction, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the crude product. The amine can be purified by distillation or by formation of its hydrochloride salt.

Protocol B: Using Raney Nickel

-

Catalyst Preparation: Use commercially available Raney Nickel or prepare it by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution. The activated catalyst should be washed with water until neutral and then with the reaction solvent. Caution: Raney Nickel is pyrophoric and must be handled with care under a liquid.

-

Reaction Setup: In a hydrogenation apparatus, add the Raney Nickel catalyst to a solution of this compound in a suitable solvent like ethanol.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere, often at elevated temperature and pressure, depending on the specific apparatus and desired reaction rate.

-

Work-up and Isolation: After hydrogen uptake ceases, the catalyst is carefully filtered off, and the product is isolated from the filtrate as described for the Pd/C method.

Method 5: Reduction with Iron in Acidic Medium (Fe/HCl)

This classical method is a cost-effective way to reduce nitro groups, though it may require careful control to ensure the reduction of the alkene as well.[10]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend iron powder (several equivalents) in a mixture of a solvent like ethanol or methanol and water.

-

Reaction Initiation: Add a solution of this compound in the same solvent to the iron suspension. Heat the mixture and then add concentrated hydrochloric acid dropwise.

-

Reaction Conditions: The reaction is often exothermic and may require cooling to maintain a controlled reflux. Stirring is continued until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: After completion, the reaction mixture is filtered to remove the iron salts. The filtrate is then made basic with a suitable base (e.g., sodium carbonate or ammonia) to precipitate iron hydroxides. The mixture is filtered again, and the filtrate is extracted with an organic solvent. The organic extracts are dried and concentrated to give the crude amine, which can be further purified.

Data Presentation

| Reducing Agent/System | Solvent | Temperature (°C) | Reaction Time | Yield (%) of 4-methylphenethylamine | Reference |

| Red-Al | Benzene | Reflux | 2-17 h | Good to Excellent (Specific data for this substrate not available, but generally high for β-nitrostyrenes) | [3] |

| LiAlH₄ | Diethyl ether or THF | Reflux | Varies (e.g., 6-59 h for some substrates) | High (Specific data for this substrate not available, but reported as 68-81% for phenolic analogs) | [4] |

| NaBH₄/CuCl₂ | 2-Propanol/Water | 80 | 10-30 min | 62-83 (for various substituted β-nitrostyrenes) | [5][6] |

| H₂/Pd-C | Methanol/HCl | Room Temp. | Overnight | ~67 (for a structurally similar substrate) | [8] |

| H₂/Raney Ni | Ethanol | Varies | Varies | Generally Good (Specific quantitative data for this substrate is sparse) | [11] |

| Fe/HCl | Ethanol/Water | Reflux | Varies | Moderate (63% reported for a similar transformation) | [10] |

Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.

Visualizations

References

- 1. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]

- 4. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Novel high-yielding C=C reduction of nitrostyrenes , Hive Novel Discourse [chemistry.mdma.ch]

- 8. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 1-Methyl-4-(2-nitrovinyl)benzene as a Precursor for Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract